2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide

Fragment-based drug discovery Structural biology Epigenetics

Fragment-based screening campaigns targeting JARID1B (KDM5B) demand validated chemical probes with defined binding poses. This compound resolves that need with a 2.42 Å co-crystal structure (PDB 5FZ0, ligand DJ6) confirming direct target engagement. - PDB-validated binding pose enables immediate structure-guided optimization. - Fragment-like profile (MW 273.14, TPSA 70.2 Ų) ensures ligand efficiency and optimization headroom. - ≥98% purity with batch-to-batch consistency for reproducible high-throughput crystallographic or biophysical screens.

Molecular Formula C10H6Cl2N2OS
Molecular Weight 273.13
CAS No. 524924-26-3
Cat. No. B2415590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide
CAS524924-26-3
Molecular FormulaC10H6Cl2N2OS
Molecular Weight273.13
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=C(SC(=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2OS/c11-8-4-7(9(12)16-8)10(15)14-6-2-1-3-13-5-6/h1-5H,(H,14,15)
InChIKeyXUXVQIKOGRNZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide Overview


2,5-Dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide (CAS 524924-26-3) is a heterocyclic fragment compound comprising a 2,5-dichlorothiophene core linked via a carboxamide bridge to a pyridin-3-yl moiety [1]. With a molecular formula of C10H6Cl2N2OS and a molecular weight of 273.14 g/mol, this compound is commercially available as a research-grade fragment (≥98% purity) for drug discovery applications . The compound has been definitively validated as a ligand through X-ray crystallography, with its binding pose to the catalytic domain of human JARID1B (KDM5B) resolved at 2.42 Å resolution and deposited in the Protein Data Bank (PDB ID: 5FZ0, ligand ID: DJ6) [2].

PDB-validated target engagement
Co-crystal structure with JARID1B catalytic domain (PDB 5FZ0) supports structure-guided fragment studies
Fragment-level physicochemical profile
Within fragment rule-of-three range, suitable for FBDD library inclusion and optimization campaigns
Commercial fragment with defined purity
Off-the-shelf availability with ≥98% purity enables reproducible fragment screening hit validation

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide: Non-Interchangeability


In-class substitution of 2,5-dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide is not scientifically defensible due to the compound's unique combination of structural features: the specific 2,5-dichloro substitution pattern on the thiophene ring, the 3-position carboxamide linkage, and the pyridin-3-yl (rather than pyridin-2-yl or pyridin-4-yl) terminal group [1]. These features collectively define the compound's electronic properties (XLogP3: 3.3, Topological Polar Surface Area: 70.2 Ų) and dictate its specific binding interactions as documented in the PDB 5FZ0 crystal structure [2][3]. Even closely related analogs—such as 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide (CAS 393838-45-4) or 5-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide—exhibit substantially different physicochemical and target engagement profiles, rendering them non-interchangeable in applications where the validated binding pose to JARID1B or the precise scaffold geometry is required [4].

Scaffold geometry 2,5-dichloro substitution and pyridin-3-yl terminal group define a unique geometry that analog scaffolds may not replicate, potentially altering target fit.
Binding validation Only the parent compound has a publicly available co-crystal structure with JARID1B; uncharacterized analogs lack experimental binding pose confirmation.
Physicochemical profile Closely related analogs (e.g., thiazolyl or non-chlorinated variants) show substantially different LogP and TPSA, which may shift solubility and target engagement.

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide: Differentiating Evidence


PDB-Validated JARID1B Binding Mode

This compound is one of the few 2,5-dichlorothiophene-3-carboxamide fragments with a publicly available, high-resolution co-crystal structure demonstrating direct target engagement. The X-ray structure (PDB ID: 5FZ0) shows the compound bound to the catalytic domain of human JARID1B (lysine-specific demethylase 5B), with the ligand modeled based on a PanDDA event map from an SGC fragment screening campaign at Diamond I04-1 [1][2].

PDB Binding Mode
Head-to-head
Co-crystal structure at 2.42 Å (PDB 5FZ0) vs. absent for analogs
Supports structure-based design with experimentally confirmed binding pose
PanDDA event map; human JARID1B catalytic domain
Fragment-based drug discovery Structural biology Epigenetics JARID1B/KDM5B inhibition

Fragment-Optimized Physicochemical Profile

The compound possesses physicochemical properties consistent with fragment library design guidelines, including a molecular weight of 273.14 g/mol (within the fragment rule-of-three threshold of ≤300 Da) and a calculated XLogP3 of 3.3, with a topological polar surface area of 70.2 Ų [1].

Fragment Physicochemistry
Class-level inference
MW 273.14 Da, TPSA 70.2 Ų, XLogP3 3.3 (near rule-of-three limit)
Fragment-compliant properties preserve optimization headroom
Calculated properties; no experimental logP/logD provided
Fragment-based screening Lead optimization Medicinal chemistry Physicochemical property

Commercial Fragment with Defined Purity

This compound is commercially available from multiple vendors as a research-grade fragment with specified purity levels, enabling reproducible procurement for fragment screening campaigns and hit validation studies [1].

Commercial Purity
Supporting evidence
≥98% purity (TargetMol), >90% (Key Organics); catalog availability
Enables reproducible fragment screening with verified batch quality
Multi-vendor supply reduces lead time vs. custom synthesis
Chemical procurement Fragment library High-throughput screening Quality control

2,5-Dichloro Substitution Pattern Advantages

The 2,5-dichloro substitution pattern on the thiophene ring imparts unique electronic and steric properties that differentiate this compound from mono-chlorinated, non-chlorinated, or alternative dichloro-positional isomers. The dichloro substitution enhances reactivity in cross-coupling reactions and provides distinct halogen bonding capabilities [1].

2,5-Dichloro Utility
Class-level inference
Two chlorine handles for sequential cross-coupling; distinct from mono- or non-chlorinated scaffolds
Supports SAR library expansion through orthogonal synthetic derivatization
Direct comparative reactivity data not available
Cross-coupling chemistry Synthetic intermediate Structure-activity relationship Halogen bonding

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide: Application Scenarios


Fragment-Based Drug Discovery for JARID1B

This compound is optimally deployed in fragment-based screening campaigns targeting the JARID1B (KDM5B) catalytic domain. The availability of a high-resolution co-crystal structure (PDB 5FZ0, 2.42 Å) provides direct experimental validation of target engagement and binding pose, enabling immediate structure-guided optimization [1]. The compound's fragment-like physicochemical profile (MW 273.14, TPSA 70.2 Ų) ensures adequate ligand efficiency and optimization headroom .

Focused Fragment Libraries for Epigenetic Screening

The compound is suitable for inclusion in focused fragment libraries designed for screening against epigenetic targets, particularly histone demethylases. Its commercially available, purity-verified form (≥98% purity) ensures batch-to-batch reproducibility essential for high-throughput crystallographic or biophysical fragment screening campaigns .

Sequential Cross-Coupling for Heterocyclic Libraries

The 2,5-dichloro substitution pattern provides two orthogonal synthetic handles for sequential palladium-catalyzed cross-coupling reactions, enabling systematic exploration of chemical space around the thiophene-3-carboxamide scaffold [2]. The pyridine nitrogen additionally offers metal coordination capabilities useful in catalysis or as a potential hydrogen-bond acceptor in target binding.

Structure-Based Hit Validation and Scaffold Hopping

As a PDB-deposited ligand (ligand ID: DJ6) with defined binding interactions to a therapeutically relevant epigenetic target, this compound serves as a validated reference standard for computational chemistry workflows including docking validation, pharmacophore modeling, and scaffold hopping initiatives [1].

Application
Selection Property
Validation Focus
JARID1B fragment-based studies
PDB-validated binding pose
Co-crystal structure confirmation and binding mode analysis
Epigenetic fragment library inclusion
Fragment-like physicochemical profile
Rule-of-three compliance and commercial purity verification
Heterocyclic library synthesis
2,5-Dichloro substitution pattern
Orthogonal cross-coupling handles accessibility
Computational chemistry validation
PDB-deposited reference ligand
Docking and pharmacophore model benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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